7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Overview
Description
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structure and properties. It is a derivative of perylenediimide, a class of compounds widely recognized for their applications in dyes and pigments. This compound is characterized by its intricate heptacyclic framework and the presence of multiple functional groups, making it a subject of interest in various scientific fields.
Biochemical Analysis
Biochemical Properties
C.I. Pigment Red 149 plays a role in biochemical reactions primarily as a colorant. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as van der Waals forces and hydrogen bonding. These interactions can influence the pigment’s solubility, stability, and distribution within biological systems. For instance, C.I. Pigment Red 149 has been shown to interact with poly(styrene-co-maleimide) nanoparticles, enhancing their use as bioprobes for biotinylated antibodies .
Cellular Effects
C.I. Pigment Red 149 can affect various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The pigment’s interaction with cellular components can lead to changes in the expression of genes involved in metabolic pathways, potentially affecting the overall metabolic flux within the cell . Additionally, C.I. Pigment Red 149’s presence in cells can impact cellular processes such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of C.I. Pigment Red 149 involves its binding interactions with biomolecules. The pigment can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction. For example, C.I. Pigment Red 149 has been proposed for use as a doping agent for poly(styrene-co-maleimide) nanoparticles, which can interact with biotinylated antibodies . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Pigment Red 149 can change over time. The pigment’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that C.I. Pigment Red 149 maintains its color properties and stability under various conditions, making it suitable for use in industrial applications . Prolonged exposure to harsh conditions may lead to degradation and a decrease in its effectiveness as a colorant.
Dosage Effects in Animal Models
The effects of C.I. Pigment Red 149 vary with different dosages in animal models. At low doses, the pigment is generally well-tolerated and does not exhibit significant toxic effects. At high doses, C.I. Pigment Red 149 can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the pigment’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
C.I. Pigment Red 149 is involved in various metabolic pathways within biological systems. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotic compounds. The pigment’s presence can influence the levels of metabolites and the overall metabolic flux within cells . Additionally, C.I. Pigment Red 149’s interaction with metabolic enzymes can lead to changes in the activity of these enzymes, further affecting metabolic pathways.
Transport and Distribution
The transport and distribution of C.I. Pigment Red 149 within cells and tissues are mediated by various transporters and binding proteins. The pigment can be taken up by cells through endocytosis and distributed to different cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the physicochemical properties of the pigment . These interactions can affect the pigment’s overall distribution and effectiveness as a colorant.
Subcellular Localization
C.I. Pigment Red 149 exhibits specific subcellular localization within cells. It can be directed to various compartments or organelles through targeting signals and post-translational modifications. The pigment’s localization can influence its activity and function, as well as its interactions with other biomolecules . For example, C.I. Pigment Red 149 may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification.
Preparation Methods
The synthesis of 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves several steps. The primary synthetic route includes the condensation of 3,5-dimethylaniline with perylene-3,4,9,10-tetracarboxylic dianhydride under high-temperature conditions. This reaction typically requires the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc acetate to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color and stability.
Biology: The compound is utilized in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the production of high-performance coatings, inks, and plastics.
Mechanism of Action
The mechanism of action of 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their activity and leading to cellular effects. The pathways involved in its action include the induction of oxidative stress and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include other perylenediimide derivatives such as:
- N,N’-bis(phenyl)perylene-3,4,9,10-tetracarboxylic diimide
- N,N’-bis(alkyl)perylene-3,4,9,10-tetracarboxylic diimide
- N,N’-bis(aryl)perylene-3,4,9,10-tetracarboxylic diimide
These compounds share similar structural features but differ in their substituents, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for specialized applications .
Properties
IUPAC Name |
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c1-19-13-20(2)16-23(15-19)41-37(43)29-9-5-25-27-7-11-31-36-32(40(46)42(39(31)45)24-17-21(3)14-22(4)18-24)12-8-28(34(27)36)26-6-10-30(38(41)44)35(29)33(25)26/h5-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVHZCFTCIKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=CC(=C9)C)C)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052130 | |
Record name | C.I. Pigment Red 149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4948-15-6 | |
Record name | Pigment Red 149 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4948-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 149 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-bis(3,5-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 149 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZA8XO3AWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. Pigment Red 149 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was determined about the structure of C.I. Pigment Red 149 in this study?
A1: The study aimed to elucidate the structure of C.I. Pigment Red 149, also known as PV Fast Red B. Through elemental analysis, spectroscopic data, and synthetic methods, the researchers concluded that the structure of C.I. Pigment Red 149 is represented by the structure designated as "II" within their research. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.